RheoSwitch 配体 1

描述

RheoSwitch ligand 1 (R1) is a small molecule that was developed by the RheoSwitch Therapeutics company. It is a synthetic, non-peptide ligand that has been designed to modulate the activity of proteins in a variety of biological systems. R1 is a versatile and powerful tool that can be used to study the physiological effects of a wide range of proteins and to develop new treatments for diseases.

科学研究应用

Cancer Research: Inducible Gene Regulation

The RheoSwitch system has been utilized in cancer research for the inducible up- and down-regulation of gene expression . This system allows for very tight transcriptional control, which is crucial when studying genes that can influence cancer progression or suppression . By using ligand chemistry, researchers can control the expression of genes linked to cancer, potentially leading to targeted therapies that minimize side effects.

Gene Therapy: Controlled Expression Systems

In gene therapy, controlled expression of therapeutic genes is vital. The RheoSwitch ligand 1 can be used to create inducible expression systems that are rapid and reversible . This is particularly useful for conditions where gene expression needs to be tightly regulated to avoid overexpression and potential toxicity .

Functional Genomics: miRNA and siRNA Regulation

The RheoSwitch system can be adapted for the conditional expression of miRNAs and siRNAs . This application is significant in functional genomics to study gene function and regulation. By controlling the expression of these small RNAs, scientists can observe the effects of gene silencing or overexpression in real-time .

Molecular Biology: shRNA Mediated Knockdown

For molecular biology applications, the RheoSwitch ligand 1 enables the inducible expression of shRNAs . This method is used for the knockdown of specific genes to study their function and role in various biological processes .

Pharmacology: Drug Discovery and Development

In pharmacology, the RheoSwitch ligand 1 can be employed to regulate the expression of proteins that are targets for drug discovery. This allows for the assessment of drug efficacy and safety in a controlled manner, accelerating the drug development process .

Neurobiology: Studying Neural Pathways

The inducible nature of the RheoSwitch system makes it a valuable tool in neurobiology for studying neural pathways and brain function . By controlling gene expression in specific areas of the brain, researchers can gain insights into neurological diseases and potential treatments .

Immunology: Immune Response Modulation

In immunology, the RheoSwitch ligand 1 can be used to modulate the immune response by controlling the expression of cytokines or other immune-related genes. This has implications for the treatment of autoimmune diseases and for enhancing vaccine efficacy .

Regenerative Medicine: Tissue Engineering

Lastly, in regenerative medicine, the RheoSwitch ligand 1’s ability to control gene expression is used in tissue engineering. By inducing the expression of growth factors or other regenerative genes, scientists can promote tissue repair and regeneration .

作用机制

Target of Action

RheoSwitch Ligand 1 (RG-102240) is a ligand for the insect ecdysone receptor (EcR) . The EcR is a member of the nuclear receptor superfamily and plays an important role in regulating development and reproduction in insects .

Mode of Action

RG-102240 interacts with the EcR, inducing the activation of wild-type CfEcR and its A110P mutant . The RheoSwitch system, which employs RG-102240, consists of two chimeric proteins derived from the ecdysone receptor (EcR) and RXR that are fused to a DNA-binding domain and an acidic transcriptional activation domain . Upon binding of RG-102240, these nuclear receptors can heterodimerize to create a functional transcription factor and activate transcription from a responsive promoter linked to a gene of interest .

Biochemical Pathways

The primary biochemical pathway affected by RG-102240 is the ecdysone signaling pathway. This pathway is crucial for insect development and reproduction. By binding to the EcR, RG-102240 can modulate the transcription of genes containing ecdysone response elements .

Result of Action

The binding of RG-102240 to the EcR leads to the activation of gene expression. This can result in the up- or down-regulation of specific genes, depending on the responsive promoter linked to the gene of interest . This makes RG-102240 a valuable tool for studying gene function and for potential applications in gene therapy.

安全和危害

属性

IUPAC Name |

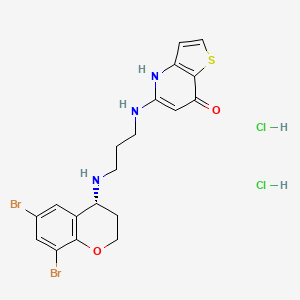

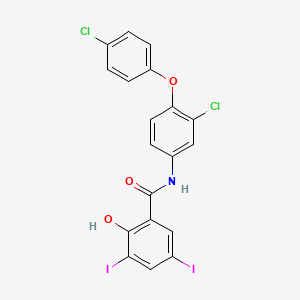

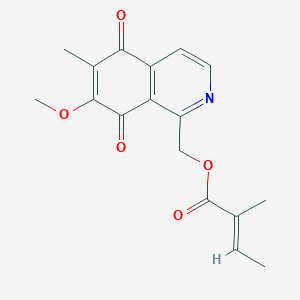

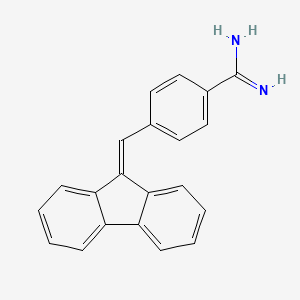

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXITIZXRMPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041114 | |

| Record name | RheoSwitch ligand 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RheoSwitch ligand 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?

A: RheoSwitch Ligand 1 (RG-102240) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding RG-102240, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []

Q2: Are there any known structural modifications of RG-102240 that impact its activity or lead to interesting analogs?

A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like RG-102240. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like RG-102240, potentially leading to more tailored gene switch applications.

Q3: What are the applications of RG-102240 in drug delivery systems?

A: RG-102240 has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of RG-102240 within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.

Q4: What are the potential concerns regarding the use of RG-102240 and similar gene switch inducers in human cells?

A: While RG-102240 itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)

![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)